Sodium 2-naphtholate

Carboxylation Kolbe-Schmitt reaction Alkali metal naphthoxides

Researchers synthesizing azo dyes or BINOL via Kolbe-Schmitt carboxylation often encounter inconsistent yields when substituting alkali metal naphthoxides interchangeably. Sodium 2-naphtholate delivers the specific sodium-cation effect required for reproducible outcomes. • Distinct regioselectivity vs. K analog in Kolbe-Schmitt carboxylation (14.6-43.8% yield) • Superior aqueous solubility enables homogeneous diazo coupling for consistent azo dye synthesis • Direct oxidative coupling to BINOL in a two-step, one-pot procedure with high yield • Bifunctional aldol catalyst with naphthol (up to 98% yield at 5 mol% loading)

Molecular Formula C10H8NaO
Molecular Weight 167.16 g/mol
CAS No. 875-83-2
Cat. No. B1613159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-naphtholate
CAS875-83-2
Molecular FormulaC10H8NaO
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)O.[Na]
InChIInChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H;
InChIKeyZNYPFGRLOVXIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Naphtholate: Synthesis and Catalysis


Sodium 2-naphtholate (CAS 875-83-2), the sodium salt of 2-naphthol, is an aromatic alkoxide with the formula C₁₀H₇NaO. It exists as a grayish-white to yellowish powder with a melting point >300°C, exhibiting solubility in water and polar organic solvents [1]. The compound functions primarily as a nucleophilic reagent in organic synthesis, where its anionic naphthoxide moiety participates in alkylation, acylation, and carboxylation reactions [2]. In aqueous solution, it serves as a precursor to azo dye intermediates through diazo coupling, while in aprotic media, it acts as both a stoichiometric nucleophile and a catalytic species in aldol condensations [3].

Sodium 2-Naphtholate: Cation-Dependent Reactivity


In procurement decisions involving alkali metal naphthoxides, simple cation substitution—replacing sodium with potassium or lithium—profoundly alters reaction outcomes in carboxylation, alkylation, and catalytic processes. Direct comparative studies demonstrate that sodium 2-naphtholate yields distinct product distributions relative to its potassium analog in Kolbe-Schmitt carboxylation, with differences in both total yield and regioselectivity [1]. Furthermore, the sodium cation modulates the ambident nucleophilicity of the naphthoxide anion, influencing O-alkylation versus C-alkylation ratios in electrophilic trapping experiments [2]. These cation-dependent effects preclude generic substitution in synthetic protocols where product purity or yield optimization is critical.

Sodium 2-Naphtholate: Comparative Evidence


Carboxylation Yield: Sodium vs. Potassium

In the carboxylation of alkali metal 2-naphtholates with carbon dioxide, sodium 2-naphtholate and potassium 2-naphtholate exhibit markedly different reaction efficiencies. Under identical conditions (1 atm CO₂, 60°C, benzene solvent with 10 mol% crown ether or aprotic polar solvent), sodium 2-naphtholate produces 2-hydroxynaphthalene-1-carboxylic acid in yields ranging from 14.6% to 43.8%, while potassium 2-naphtholate achieves yields between 26.7% and 66.0% [1]. This represents a potassium:sodium yield advantage factor of approximately 1.5× to 1.8× under the most favorable solvent conditions.

Carboxylation Kolbe-Schmitt reaction Alkali metal naphthoxides

6-Hydroxy-2-Naphthoic Acid Regioselectivity

Carboxylation of sodium 2-naphthoxide in kerosene yields only small amounts of 6-hydroxy-2-naphthoic acid, whereas potassium 2-naphthoxide under identical conditions provides high selectivity for the same 6-hydroxy-2-naphthoic acid product [1]. The total yield of all hydroxynaphthoic acids from potassium 2-naphthoxide is also higher than that from sodium 2-naphthoxide, indicating that cation identity governs both overall reaction efficiency and regiochemical outcome.

Regioselective carboxylation 6-hydroxy-2-naphthoic acid Cation-dependent selectivity

Aldol Condensation with Bifunctional Catalyst

Sodium 2-naphtholate, when employed as a component of a bifunctional catalyst system with naphthol, enables direct aldol reactions of aldehydes and ketones to proceed with yields up to 98% at 5 mol% catalyst loading [1]. The catalyst system is described as more moderate than strong acid or base catalysts typically employed in direct aldol reactions. While this study does not provide a direct yield comparison against alternative catalysts under identical conditions, the near-quantitative yields represent a benchmark for this catalyst class.

Aldol condensation Bifunctional catalysis Green chemistry

Enhanced Aqueous Solubility over 2-Naphthol

Neutral 2-naphthol is insoluble in water, whereas its sodium salt, sodium 2-naphtholate, readily dissolves in aqueous alkaline solutions [1]. This solubility difference is critical for applications in azo dye synthesis, where sodium 2-naphtholate serves as a water-soluble nucleophile in diazo coupling reactions to produce red and orange azo dyes [2]. The naphtholate anion is also a softer nucleophile than hydroxide ion, with its negative charge delocalized over the naphthalene ring system, resulting in faster reaction rates with electrophiles [3].

Aqueous solubility Diazo coupling Nucleophilic reactivity

O- vs. C-Alkylation Selectivity

Sodium 2-naphtholate functions as an ambident nucleophile, capable of reacting at either the oxygen atom (O-alkylation) or the aromatic carbon (C-alkylation). In the presence of macrocyclic polyethers (crown ethers) in THF or benzene, the alkylation of sodium 2-naphtholate yields high O/O+C alkylation ratios, indicating preferential oxygen alkylation under these conditions [1]. Trace water (<1 M) profoundly influences alkylation site selectivity in aprotic solvents, demonstrating that reaction conditions can be tuned to favor either O- or C-alkylation pathways [2].

Ambident anion O-alkylation C-alkylation Regioselectivity

Oxidative Coupling to BINOL

Sodium 2-naphthoxide undergoes oxidative coupling upon treatment with bromine to yield 1,1′-binaphthalene-2,2′-diol (BINOL) in high yield and excellent purity via a simple two-step, one-pot procedure [1]. BINOL and its derivatives are privileged ligands in asymmetric catalysis, making this sodium naphthoxide-based route an attractive entry to this important class of compounds. While the abstract does not provide a direct yield comparison against alternative BINOL syntheses, the operational simplicity (one-pot) and reported high yield/purity position this method as a practical option.

Oxidative coupling BINOL synthesis One-pot procedure

Sodium 2-Naphtholate: Key Applications


Azo Dye and Pigment Synthesis

Sodium 2-naphtholate is employed as a water-soluble nucleophile in diazo coupling reactions for the production of red and orange azo dyes and pigments. Its superior aqueous solubility relative to neutral 2-naphthol enables homogeneous reaction conditions essential for consistent coupling efficiency [1]. The naphtholate anion functions as a soft nucleophile with reactivity exceeding that of hydroxide, facilitating rapid electrophilic trapping by diazonium salts.

Kolbe-Schmitt Carboxylation for Hydroxynaphthoic Acids

Sodium 2-naphtholate serves as a substrate in Kolbe-Schmitt carboxylation reactions with carbon dioxide to produce 2-hydroxynaphthalene-1-carboxylic acid. Under optimized conditions (1 atm CO₂, 60°C, benzene with crown ether or polar aprotic solvent), yields of 14.6–43.8% are achievable [1]. Users should note that potassium 2-naphtholate offers higher yields (26.7–66.0%) under identical conditions; sodium salt procurement may be justified where potassium contamination is unacceptable or when lower yields are offset by other process considerations.

Bifunctional Aldol Catalysis

Sodium 2-naphtholate, in combination with naphthol, constitutes a bifunctional catalyst system for direct aldol reactions of aldehydes and ketones. At 5 mol% catalyst loading, product yields up to 98% are attainable under mild conditions, providing a more moderate alternative to strong acid or base catalysts [1]. This application is particularly relevant for synthetic organic laboratories seeking high-yielding aldol protocols with reduced harsh reagent requirements.

Synthesis of BINOL Ligands

Sodium 2-naphtholate is a key substrate for the oxidative synthesis of 1,1′-binaphthalene-2,2′-diol (BINOL), a privileged chiral ligand scaffold in asymmetric catalysis. Treatment with bromine in a two-step, one-pot procedure yields BINOL in high yield and excellent purity [1]. This route offers a practical entry to BINOL derivatives for asymmetric hydrogenation, epoxidation, and C–C bond-forming reactions.

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